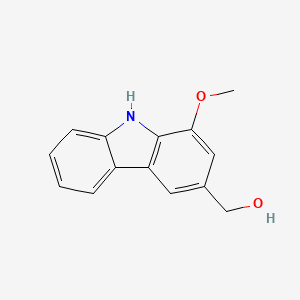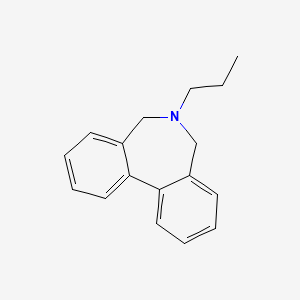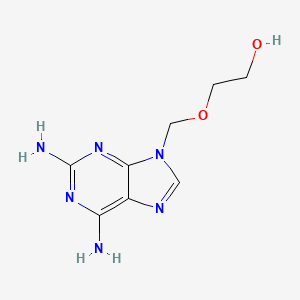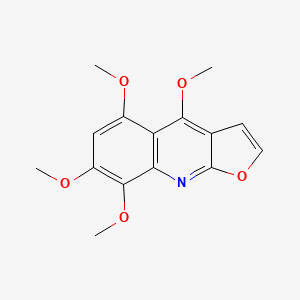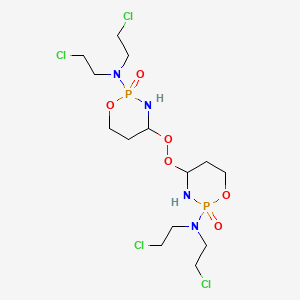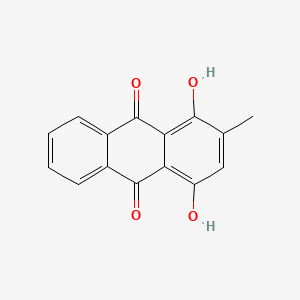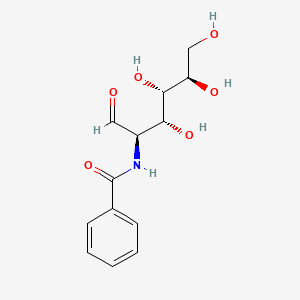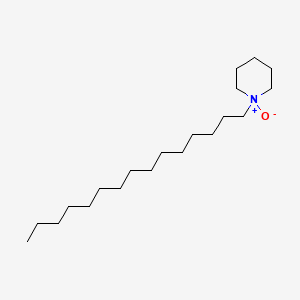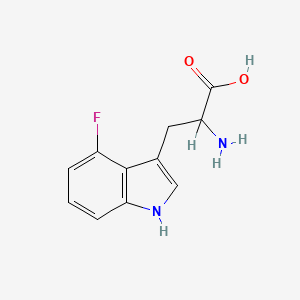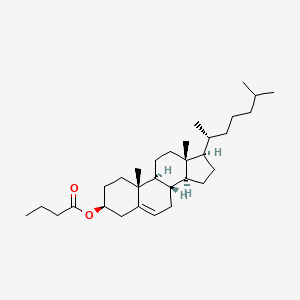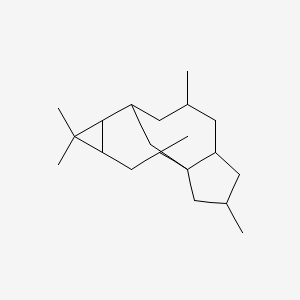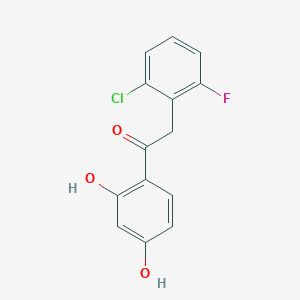
2-(2-Chloro-6-fluorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-6-fluorophenyl)-1-(2,4-dihydroxyphenyl)ethanone is a stilbenoid.
Scientific Research Applications
Heterocyclization and Chemical Synthesis
- 2-(2-Chloro-6-fluorophenyl)-1-(2,4-dihydroxyphenyl)ethanone is utilized in the synthesis of various heterocyclic compounds. For instance, it participates in condensation reactions with N,N-dimethylformamide dimethyl acetal, leading to the formation of isoflavones, 4,5-diarylisoxazole, 4,5-diarylpyrazoles, and 4,5-diaryl-substituted 2-aminopyrimidine in good yields (Moskvina, Shilin, & Khilya, 2015).
Bromination Reactions
- The compound is involved in selective α-monobromination reactions with various alkylaryl ketones using ionic liquids. This process demonstrates an efficient, regioselective method for electrophilic bromination of alkylaryl ketones (Ying, 2011).
Crystal Structure Analysis
- The crystal structure of related compounds, such as 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone, has been studied, revealing the planar nature of the ethanone and fluorophenyl groups and their interaction with phenyl rings. This research contributes to the understanding of molecular structures and interactions in crystalline forms (Abdel‐Aziz, Ghabbour, Chantrapromma, & Fun, 2012).
Synthesis of Antimicrobial Compounds
- Synthesis of antimicrobial compounds like 6-(5-Chloro-8-Hydroxynapthalene-2-yl)-4(4-Hydroxyphenyl)-4-5-Dihydroxypyrimidin-2(1h)-One has been achieved using derivatives of this compound. These synthesized compounds exhibit significant antimicrobial properties due to the presence of chlorine substituents (Sherekar, Padole, & Kakade, 2022).
Biotransformation in Drug Synthesis
- Biotransformation studies have shown the utility of related compounds in the synthesis of chiral intermediates like Miconazole, an antifungal agent. This involves biocatalysis using bacterial strains for highly stereoselective synthesis, indicating the compound's role in producing valuable chiral intermediates for drug synthesis (Miao, Liu, He, & Wang, 2019).
Enantioselective Synthesis
- The compound is also integral in the enantioselective synthesis of intermediates like (S)-(-)-1-(4-Fluorophenyl)ethanol, important for studying molecular complexes and in drug development for treating diseases like Alzheimer's (ChemChemTech, 2022).
properties
Product Name |
2-(2-Chloro-6-fluorophenyl)-1-(2,4-dihydroxyphenyl)ethanone |
|---|---|
Molecular Formula |
C14H10ClFO3 |
Molecular Weight |
280.68 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-(2,4-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C14H10ClFO3/c15-11-2-1-3-12(16)10(11)7-14(19)9-5-4-8(17)6-13(9)18/h1-6,17-18H,7H2 |
InChI Key |
ZDTYYXLZABVGDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)C2=C(C=C(C=C2)O)O)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1209390.png)
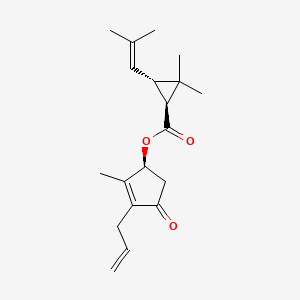
![7-Hydroxy-5-methyl-2-(2-oxopropyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]-1-benzopyran-4-one](/img/structure/B1209392.png)
